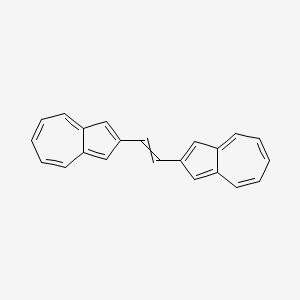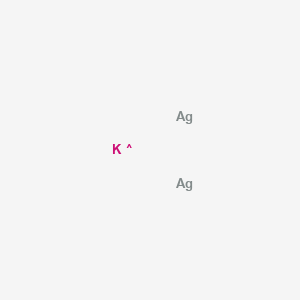
5-Methylhex-2-en-1-yl 2,2,2-trichloroethanimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylhex-2-en-1-yl 2,2,2-trichloroethanimidate is a chemical compound with the molecular formula C9H14Cl3NO. It is known for its unique structure, which includes a trichloroethanimidate group attached to a methylhexenyl chain. This compound is used in various chemical reactions and has applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylhex-2-en-1-yl 2,2,2-trichloroethanimidate typically involves the reaction of 5-Methylhex-2-en-1-ol with 2,2,2-trichloroethanimidic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Methylhex-2-en-1-yl 2,2,2-trichloroethanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the trichloroethanimidate group to other functional groups.
Substitution: The compound can undergo substitution reactions where the trichloroethanimidate group is replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
5-Methylhex-2-en-1-yl 2,2,2-trichloroethanimidate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the trichloroethanimidate group into various molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Methylhex-2-en-1-yl 2,2,2-trichloroethanimidate involves its interaction with molecular targets through its trichloroethanimidate group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved in these interactions are complex and depend on the specific context of its use .
Comparación Con Compuestos Similares
Similar Compounds
5-Methylhex-2-en-1-yl 2,2,2-trichloroethanimidate: Known for its unique trichloroethanimidate group.
Benzyl 2,2,2-trichloroacetimidate: Another compound with a trichloroacetimidate group, used in similar chemical reactions.
2,2,2-Trichloroethanimidic acid benzyl ester: Similar in structure and used in organic synthesis.
Uniqueness
This compound is unique due to its specific combination of a methylhexenyl chain and a trichloroethanimidate group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
611182-32-2 |
|---|---|
Fórmula molecular |
C9H14Cl3NO |
Peso molecular |
258.6 g/mol |
Nombre IUPAC |
5-methylhex-2-enyl 2,2,2-trichloroethanimidate |
InChI |
InChI=1S/C9H14Cl3NO/c1-7(2)5-3-4-6-14-8(13)9(10,11)12/h3-4,7,13H,5-6H2,1-2H3 |
Clave InChI |
BSIAYCYRRIMLSR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC=CCOC(=N)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-N-[1-(2,3-dihydro-1H-inden-5-ylamino)-3-methyl-1-oxopentan-2-yl]benzamide](/img/structure/B12573552.png)

![Pyridinium, 4,4'-[1,6-hexanediylbis(thio)]bis[1-octadecyl-, diiodide](/img/structure/B12573558.png)


![N-[(1H-Benzimidazol-1-yl)methyl]-2,3-dichloroaniline](/img/structure/B12573582.png)

![9,10-Anthracenedione, 2-[[4-(dodecyloxy)phenyl]azo]-](/img/structure/B12573598.png)


![5-[(2,6-Dichlorophenyl)methoxy]-N-ethylpyrazine-2-carboxamide](/img/structure/B12573618.png)


